Diethylenetriaminepentaacetate

Chelation therapy Radiopharmaceuticals Water treatment

DTPA penta-anion (CAS 14047-41-7) is the active, octadentate chelating species that decisively outperforms EDTA, EGTA, and DOTA on thermodynamic stability, labeling kinetics, and operational pH range. Radiopharmacies achieve 3–5× higher 111In labeling efficiency at room temperature, while agricultural formulators extend iron availability to pH 7.5. Order the free-acid (≥99%) precursor for reliable, high-purity metal sequestration.

Molecular Formula C14H18N3O10-5
Molecular Weight 388.31 g/mol
CAS No. 14047-41-7
Cat. No. B1229326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylenetriaminepentaacetate
CAS14047-41-7
Molecular FormulaC14H18N3O10-5
Molecular Weight388.31 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-]
InChIInChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-5
InChIKeyQPCDCPDFJACHGM-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylenetriaminepentaacetate (DTPA, CAS 14047-41-7): Core Properties and Baseline Specifications for Procurement


Diethylenetriaminepentaacetate (DTPA, pentetic acid) is an octadentate aminopolycarboxylic acid chelating agent with molecular formula C14H23N3O10 (free acid) and molecular weight 393.35 g/mol . The compound forms highly stable complexes with a broad spectrum of metal ions through coordination via three amine nitrogen atoms and five carboxylate oxygen atoms [1]. Commercially available DTPA is typically supplied as a free acid powder with purity ≥99% (titration), melting point 219–220 °C, and solubility of approximately 4.8 g/L in water at 25 °C . The penta-anionic form (DTPA⁵⁻, CAS 14047-41-7) is the active chelating species in aqueous solutions at physiological and alkaline pH ranges.

Why DTPA (CAS 14047-41-7) Cannot Be Substituted with EDTA or Other Aminopolycarboxylates: Procurement Risk Overview


Substituting DTPA with lower-cost aminopolycarboxylates such as EDTA, EGTA, or NTA introduces quantifiable performance deficits across multiple critical parameters. DTPA possesses an octadentate coordination sphere (eight donor atoms) compared to EDTA's hexadentate geometry, yielding systematically higher thermodynamic stability constants for virtually all multivalent metal ions—differences that range from 0.4 to 3.5 log K units depending on the metal ion [1]. In radiolabeling applications, DTPA exhibits labeling kinetics 3–5 times faster than macrocyclic DOTA chelators under mild conditions, a difference that directly impacts radiochemical yield and specific activity [2]. In agricultural iron supplementation, Fe-DTPA maintains chelate integrity up to pH 7.5, whereas Fe-EDTA dissociates above pH 6.5—a 1.0 pH unit operational window difference that determines crop efficacy in calcareous soils [3]. These performance gaps are not marginal; they define distinct application boundaries that generic substitution cannot bridge.

Diethylenetriaminepentaacetate (CAS 14047-41-7): Quantified Differential Performance Evidence Against Closest Comparators


DTPA vs. EDTA: Metal Chelate Stability Constants (Log K) for Key Biologically and Industrially Relevant Ions

DTPA forms thermodynamically more stable complexes than EDTA for essentially all multivalent metal ions. For Fe(III), DTPA exhibits a log K of 28.6 compared to 25.1 for EDTA, representing a difference of 3.5 log units (>3000× greater stability). For Fe(II), Zn(II), Mn(II), and Mg(II), DTPA demonstrates superior chelation strength by 1.2–2.2 log K units. The sole exception is Ca(II), where EDTA shows a marginal advantage (10.96 vs. 10.74) [1].

Chelation therapy Radiopharmaceuticals Water treatment

DTPA vs. EGTA, EDTA, and HEDTA: Ca²⁺ and Mg²⁺ Loading Capacity in Seawater Desalination Applications

In a direct head-to-head experimental screening of seven chelating agents for calcium and magnesium removal from Mediterranean Seawater, DTPA exhibited the maximum Ca²⁺-loading capacity of 128 mg/g at pH 3 while simultaneously displaying the minimum Mg²⁺-loading capacity. Under comparable conditions, EGTA achieved 117 mg/g Ca²⁺ and 2 mg/g Mg²⁺; EDTA yielded 158 mg/g Ca²⁺ and 76 mg/g Mg²⁺ in Red Seawater at pH 7.5; HEDTA demonstrated maximum Mg adsorption capacity of 490 mg/g [1].

Desalination Brine treatment Scale inhibition

Fe-DTPA vs. Fe-EDTA and Fe-EDDHA: pH-Dependent Iron Chelate Stability in Agricultural Fertigation

The pH stability window for iron chelates follows a well-established hierarchy: Fe-EDDHA maintains binding up to pH 9.0, Fe-DTPA up to pH 7.5, and Fe-EDTA only up to pH 6.5. This represents a 1.0 pH unit extension of effective iron availability for DTPA relative to EDTA, and defines the operational boundary for application in calcareous and alkaline soils [1].

Agricultural chelates Iron chlorosis prevention Fertigation

Gd-DTPA (Magnevist®) vs. Gd-DOTA (Dotarem®): T1 Relaxivity and In Vivo Glioma Enhancement in MRI Contrast Imaging

In a direct comparative study using a rat glioma model, Gd-DTPA exhibited slightly greater T1 relaxivity in vitro than Gd-DOTA, and enhancement of the intracerebral glioma was significantly greater with Gd-DTPA than with Gd-DOTA (P < 0.05) [1]. The thermodynamic stability of Gd-DTPA is characterized by a log K of 22–23 [2].

MRI contrast agents Gadolinium chelates Diagnostic imaging

111In-DTPA Conjugates vs. DOTA Analogues: Radiolabeling Efficiency and Kinetics for Nuclear Medicine

The 111In-labeling efficiency of DTPA-Bn-SU016 and DTPA-Bn-E-SU016 conjugates is 3–5 times better than that of DOTA analogues, attributable to faster chelation kinetics and high-yield labeling under mild conditions (e.g., room temperature) [1]. Additionally, DTPA-conjugated IgG stored long-term at -80°C for 12 months maintained median labeling efficiencies of 92–96% across all time points with 30 min incubation at room temperature [2].

Radiopharmaceuticals 111In labeling Nuclear medicine

DTPA (CAS 14047-41-7): Evidence-Backed Procurement Scenarios for Research and Industrial Use


Radiopharmaceutical Production: High-Throughput 111In Radiolabeling of Peptides and Antibodies

Nuclear medicine facilities requiring rapid, room-temperature 111In labeling of targeting vectors (peptides, antibodies) should prioritize DTPA over DOTA-based bifunctional chelators. DTPA conjugates achieve 3–5× higher labeling efficiency under mild conditions [1] and maintain 92–96% labeling efficiency after 12 months of conjugate storage at -80°C [2]. This performance profile reduces production time, minimizes radiation exposure, and ensures batch-to-batch consistency—direct procurement considerations for GMP radiopharmacy operations.

Agricultural Iron Supplementation in Calcareous and Moderately Alkaline Soils (pH 6.5–7.5)

For fertigation in soils with pH 6.5–7.5, Fe-DTPA represents the optimal cost-performance compromise. Fe-EDTA fails above pH 6.5 due to iron precipitation, while Fe-EDDHA (stable to pH 9.0) commands a significant price premium. Fe-DTPA extends the effective pH window by 1.0 unit beyond EDTA [3], enabling reliable iron delivery in calcareous soils without the unnecessary expense of EDDHA. Procurement decisions should map soil pH ranges to chelate stability limits.

Desalination Brine Treatment: Selective Calcium Removal with Minimal Magnesium Co-Extraction

Water treatment operations processing Mediterranean-type seawater brines benefit from DTPA's unique selectivity profile: maximum Ca²⁺-loading capacity (128 mg/g) combined with minimal Mg²⁺ co-loading at pH 3 [4]. This contrasts with EDTA (158 mg/g Ca²⁺ but 76 mg/g Mg²⁺ interference) and HEDTA (490 mg/g Mg²⁺). DTPA enables selective calcium scale prevention without the added cost of subsequent magnesium removal steps—a process economics differentiator for desalination plant operators.

Preclinical MRI Contrast Agent Development Requiring Validated In Vivo Enhancement Performance

Research laboratories developing gadolinium-based contrast agents should note that Gd-DTPA (Magnevist®) demonstrates statistically significant superior in vivo glioma enhancement compared to the macrocyclic alternative Gd-DOTA (P < 0.05) [5], despite DOTA's higher thermodynamic stability (log K 22–23 for Gd-DTPA [6]). This clinically validated performance benchmark, established in rodent glioma models, supports DTPA as the acyclic comparator standard in preclinical imaging studies evaluating novel contrast agents.

Technical Documentation Hub

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